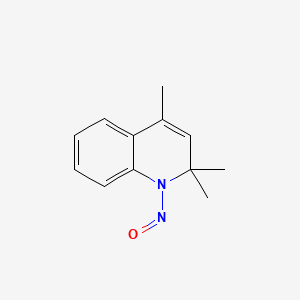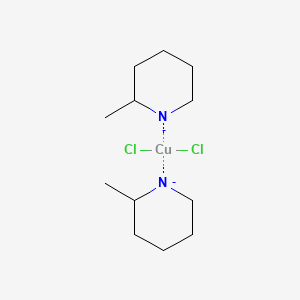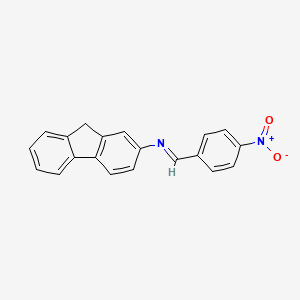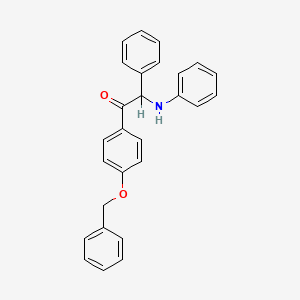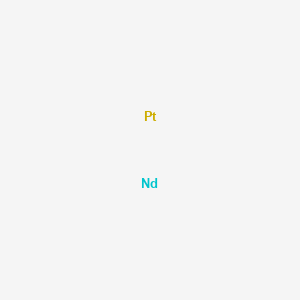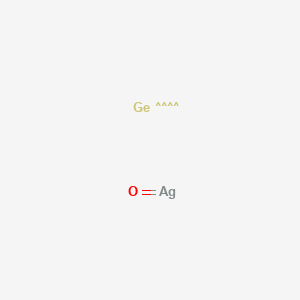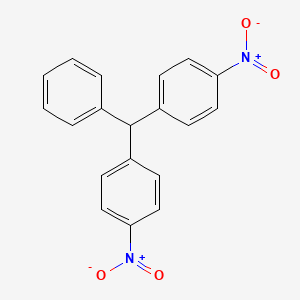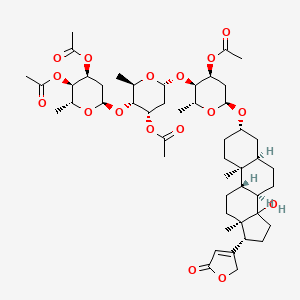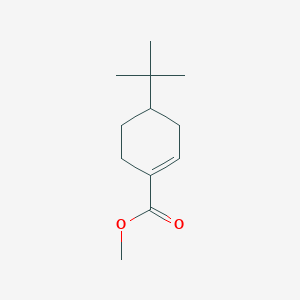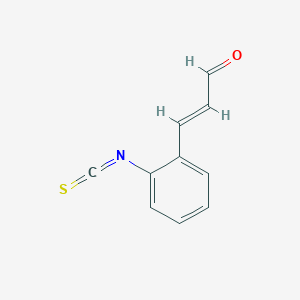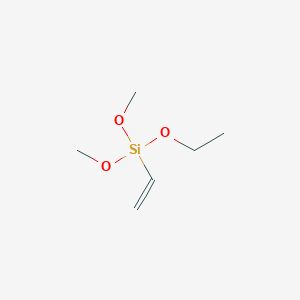
Ethenyl(ethoxy)dimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(ethoxy)dimethoxysilane is an organosilicon compound with the molecular formula C6H14O3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties. The compound consists of an ethenyl group (vinyl group), an ethoxy group, and two methoxy groups attached to a silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl(ethoxy)dimethoxysilane can be synthesized through several methods. One common method involves the reaction of vinyltrichlorosilane with ethanol and methanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH}_2=\text{CHSiCl}_3 + \text{C}_2\text{H}_5\text{OH} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHSi(OCH}_3\text{)}_2\text{OC}_2\text{H}_5 + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction is carried out in a reactor where vinyltrichlorosilane is mixed with ethanol and methanol under controlled temperature and pressure conditions. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl(ethoxy)dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Can occur under acidic or basic conditions, often catalyzed by metal salts.
Addition Reactions: Common reagents include hydrogen, halogens, and other electrophiles.
Major Products Formed
Hydrolysis: Produces silanols and alcohols.
Condensation: Forms siloxane polymers.
Addition Reactions: Results in various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethenyl(ethoxy)dimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mecanismo De Acción
The mechanism of action of ethenyl(ethoxy)dimethoxysilane involves the reactivity of its functional groups. The vinyl group can undergo polymerization or addition reactions, while the ethoxy and methoxy groups can participate in hydrolysis and condensation reactions. These reactions enable the compound to form strong bonds with various substrates, making it useful in surface modification and adhesion applications.
Comparación Con Compuestos Similares
Ethenyl(ethoxy)dimethoxysilane can be compared with other similar organosilicon compounds:
Ethyl(dimethyl)ethoxysilane: Similar structure but with ethyl and dimethyl groups instead of vinyl and methoxy groups.
Dimethoxysilane: Contains only methoxy groups and lacks the vinyl and ethoxy groups.
Allyldimethoxysilane: Contains an allyl group instead of a vinyl group.
Uniqueness
This compound is unique due to the presence of both vinyl and ethoxy groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and surface modification.
Propiedades
Número CAS |
10576-17-7 |
|---|---|
Fórmula molecular |
C6H14O3Si |
Peso molecular |
162.26 g/mol |
Nombre IUPAC |
ethenyl-ethoxy-dimethoxysilane |
InChI |
InChI=1S/C6H14O3Si/c1-5-9-10(6-2,7-3)8-4/h6H,2,5H2,1,3-4H3 |
Clave InChI |
UDIUZJMRSKZJOQ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C=C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


